molecular formula C10H13NS B14297300 1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole CAS No. 114462-73-6

1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole

Cat. No.: B14297300
CAS No.: 114462-73-6
M. Wt: 179.28 g/mol
InChI Key: WBOGAZCAGUUAFM-UHFFFAOYSA-N
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Description

1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole is a heterocyclic organic compound that features an indole core with a methylsulfanyl group attached to the methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole can be synthesized through several methods. One common approach involves the alkylation of indole derivatives with methylsulfanyl reagents. For instance, the reaction of indole with methylsulfanyl chloride in the presence of a base such as sodium hydride can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Indole.

    Substitution: Halogenated indoles, nitroindoles.

Mechanism of Action

The mechanism of action of 1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Uniqueness: 1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole is unique due to its indole core, which is a common motif in many biologically active compounds. This structure allows for diverse chemical modifications and potential biological activities, making it a valuable compound in various research fields.

Properties

CAS No.

114462-73-6

Molecular Formula

C10H13NS

Molecular Weight

179.28 g/mol

IUPAC Name

1-(methylsulfanylmethyl)-2,3-dihydroindole

InChI

InChI=1S/C10H13NS/c1-12-8-11-7-6-9-4-2-3-5-10(9)11/h2-5H,6-8H2,1H3

InChI Key

WBOGAZCAGUUAFM-UHFFFAOYSA-N

Canonical SMILES

CSCN1CCC2=CC=CC=C21

Origin of Product

United States

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